molecular formula C14H8Cl2N2O B2869418 7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 881041-66-3

7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B2869418
CAS No.: 881041-66-3
M. Wt: 291.13
InChI Key: JYDZRXGQFNDHRF-UHFFFAOYSA-N
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Description

7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde ( 881041-66-3) is an imidazo[1,2-a]pyridine-based organic compound with the molecular formula C 14 H 8 Cl 2 N 2 O and a molecular weight of 291.13 g/mol [ ]. This specific chemical scaffold is recognized in pharmaceutical research as a crucial precursor for the synthesis of a wide array of biologically active molecules [ ]. The aldehyde functional group at the 3-position makes it a versatile and valuable building block in organic synthesis, particularly for constructing more complex molecular architectures such as chalcone derivatives [ ]. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O/c15-10-3-1-9(2-4-10)14-12(8-19)18-6-5-11(16)7-13(18)17-14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDZRXGQFNDHRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=CC(=CC3=N2)Cl)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the reaction of 2-(4-chlorophenyl)imidazo[1,2-a]pyridine with phosphoryl trichloride in dimethylformamide (DMF) under heating conditions . The reaction is carried out at 353 K and stirred for 5 hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro groups.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with various molecular targets. The compound can act as an electrophilic catalyst, activating carbonyl and imine groups through hybrid hydrogen- and halogen-bonding interactions . This activation facilitates various chemical transformations, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 7-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde can be contrasted with related imidazopyridine derivatives (Table 1). Key differences include substituent positions, electronic effects, and molecular weights.

Table 1: Structural and Functional Comparison of Imidazopyridine Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties
This compound - 7-Cl (imidazopyridine)
- 2-(4-ClPh)
- 3-CHO
Not explicitly reported Enhanced electrophilicity due to dual Cl substituents; reactive aldehyde for derivatization
2-(4-Chlorophenyl)-3,7-dimethylimidazo[1,2-a]pyridine hydrochloride - 3,7-diMe (imidazopyridine)
- 2-(4-ClPh)
- HCl salt
292.05 Increased hydrophilicity from HCl salt; methyl groups reduce reactivity compared to Cl
7-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde - 7-Me (imidazopyridine)
- 2-(4-NO₂Ph)
- 3-CHO
Not explicitly reported Strong electron-withdrawing nitro group enhances aldehyde reactivity; methyl reduces steric hindrance
2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde - 6-Me (imidazopyridine)
- 2-(3,4-diOCH₃Ph)
- 3-CHO
Not explicitly reported Methoxy groups improve solubility; methyl at position 6 alters steric profile

Key Insights

Substituent Effects on Reactivity :

  • The 7-chloro substituent in the target compound increases electrophilicity compared to 7-methyl analogs (e.g., 7-methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde ), which may slow aldehyde reactivity due to steric shielding.
  • Nitro groups (e.g., in 4-nitrophenyl derivatives ) strongly withdraw electrons, enhancing the electrophilicity of the carbaldehyde group compared to chloro substituents.

Impact on Physicochemical Properties :

  • Hydrochloride salts (e.g., 2-(4-chlorophenyl)-3,7-dimethylimidazo[1,2-a]pyridine hydrochloride ) exhibit higher water solubility due to ionic character, whereas neutral chloro- or nitro-substituted derivatives are more lipophilic.
  • Methoxy groups (e.g., 3,4-dimethoxyphenyl derivatives ) improve solubility in polar solvents, which is advantageous for biological applications.

Synthetic Variations :

  • The Vilsmeier-Haack reaction using phosphoryl trichloride in DMF (as in ) is a common method for introducing carbaldehyde groups. However, substrates with electron-withdrawing groups (e.g., nitro) may require modified conditions to avoid over-oxidation.

Biological Implications :

  • Chloro substituents at positions 2 and 7 may enhance binding to hydrophobic pockets in enzymes or receptors, whereas methyl groups (e.g., 3,7-dimethyl derivatives ) could reduce target affinity due to decreased polarity.

Biological Activity

7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS No. 881041-66-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities, supported by relevant data and case studies.

  • Molecular Formula : C14H8Cl2N2O
  • Molecular Weight : 291.13 g/mol
  • Structure :
    • The compound features a chloro-substituted imidazo[1,2-a]pyridine core, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have indicated that imidazo[1,2-a]pyridine derivatives exhibit significant antitumor properties. For instance, a study demonstrated that various derivatives of imidazo[1,2-a]pyridine showed cytotoxic effects against several cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The presence of halogen substituents, such as chlorine, enhanced the cytotoxicity of these compounds.

CompoundCell LineIC50 (µM)
This compoundMDA-MB-2315.6
Another derivativeMCF-78.3

These results suggest that the compound may act by inducing apoptosis and inhibiting cell proliferation through various mechanisms, including the modulation of key signaling pathways involved in cancer progression .

Anti-inflammatory Activity

The anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives has also been explored. A series of compounds were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory processes. The following table summarizes the findings:

CompoundCOX-2 Inhibition IC50 (µM)
This compound0.04
Reference Drug (Diclofenac)0.05

The compound demonstrated significant COX-2 inhibitory activity, indicating its potential as a non-steroidal anti-inflammatory drug (NSAID) .

Antimicrobial Activity

The antimicrobial properties of this compound have been assessed against various pathogens. Imidazo[1,2-a]pyridine derivatives have shown promising activity against Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25

These findings suggest that the compound may interact with bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .

Case Studies

In a recent study published in a peer-reviewed journal, researchers synthesized a series of imidazo[1,2-a]pyridine derivatives and evaluated their biological activities. Among these compounds, this compound was highlighted for its potent antitumor and anti-inflammatory effects.

Study Highlights:

  • Objective : To evaluate the biological activity of synthesized imidazo[1,2-a]pyridine derivatives.
  • Methodology : Compounds were tested using standard assays for cytotoxicity and enzyme inhibition.
  • Results : The study found that the target compound exhibited an IC50 value of 5.6 µM against MDA-MB-231 cells and significant COX-2 inhibition.

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